Tetrahydrofurfuryl bromide

Catalog No.
S702524
CAS No.
1192-30-9
M.F
C5H9BrO
M. Wt
165.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofurfuryl bromide

CAS Number

1192-30-9

Product Name

Tetrahydrofurfuryl bromide

IUPAC Name

2-(bromomethyl)oxolane

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

InChI

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2

InChI Key

VOHILFSOWRNVJJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CBr

Canonical SMILES

C1CC(OC1)CBr
  • Alkylating agent

    THFB acts as an alkylating agent, introducing a furfuryl group (C₄H₃O) to various nucleophiles. This property is valuable in organic synthesis for creating new carbon-carbon bonds. For instance, THFB can be used to alkylate amines, alcohols, and phenols, leading to the formation of ethers, esters, and amides, respectively [].

  • Protecting group

    The furfuryl group in THFB can be used as a protecting group for carbonyl functionality (aldehydes and ketones). THFB can be readily attached to the carbonyl group, preventing unwanted reactions while allowing for further modifications on the molecule. The furfuryl group can then be easily removed under mild conditions to reveal the original carbonyl group [].

  • Synthesis of heterocycles

    THFB serves as a valuable building block in the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon. The furfuryl group can participate in cyclization reactions to form different heterocycles, including furans, pyrroles, and pyrazoles [].

These are just a few examples of how THFB is employed in scientific research. Its diverse applications extend to various fields, including:

  • Medicinal chemistry

    THFB is involved in the synthesis of potential drug candidates due to its ability to introduce the furfuryl group, which can contribute to the desired pharmacological properties [].

  • Polymer chemistry

    THFB can be incorporated into polymer structures to introduce specific functionalities or improve their properties [].

  • Material science

    THFB finds applications in the development of new materials with tailored properties, such as fire retardants and biocompatible materials [].

Tetrahydrofurfuryl bromide is an organic compound characterized by the molecular formula C5H9BrOC_5H_9BrO. It features a five-membered ring structure, specifically a tetrahydrofuran ring, which is substituted with a bromine atom. This compound is notable for its reactivity and utility in various

THFB is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Here are some safety points to consider:

  • Toxicity: Limited data exists on the specific toxicity of THFB. However, due to the presence of bromine, it is advisable to handle it with caution and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
  • Flammability: THFB is flammable and should be kept away from heat and ignition sources [].
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. For instance, reactions with magnesium can yield organomagnesium compounds, which are valuable in further synthesis pathways .
  • Elimination Reactions: Under certain conditions, tetrahydrofurfuryl bromide can undergo elimination reactions to form alkenes.
  • Reduction Reactions: The compound can be reduced to tetrahydrofurfuryl alcohol using reducing agents, which can be useful in synthetic applications .

The synthesis of tetrahydrofurfuryl bromide typically involves the following methods:

  • Bromination of Tetrahydrofurfuryl Alcohol: This method employs hydrobromic acid or phosphorus tribromide as brominating agents. The reaction yields tetrahydrofurfuryl bromide in moderate yields .
  • Alternative Synthesis: Other methods may involve the use of different halogenation techniques or reagents tailored for specific applications or desired yields .

Tetrahydrofurfuryl bromide finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: It may be used in the formulation of polymers or as a building block for more complex materials.

Tetrahydrofurfuryl bromide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
TetrahydrofuranC4H8OA cyclic ether without halogen substitution
Furfuryl alcoholC5H6OContains a furan ring and is less reactive than the bromide
2-BromotetrahydrofuranC4H7BrOSimilar structure but with different substitution patterns
1-Bromo-2-methylfuranC5H7BrContains a methyl group that alters reactivity

Tetrahydrofurfuryl bromide is unique due to its specific halogen substitution on the tetrahydrofuran ring, which significantly influences its reactivity compared to these similar compounds. Its ability to undergo nucleophilic substitution and participate in diverse

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1192-30-9

General Manufacturing Information

Furan, 2-(bromomethyl)tetrahydro-: INACTIVE

Dates

Modify: 2023-08-15

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